Cas no 4510-16-1 (9β,11α-Prostaglandin F2)

9β,11α-Prostaglandin F2 structure
9β,11α-Prostaglandin F2 structure
Product Name:9β,11α-Prostaglandin F2
Numero CAS:4510-16-1
MF:C20H34O5
MW:354.48096704483
MDL:MFCD00135235
CID:329381
PubChem ID:5280506
Update Time:2025-04-19

9β,11α-Prostaglandin F2 Proprietà chimiche e fisiche

Nomi e identificatori

    • 9B,11A-PROSTAGLANDIN F2
    • Prostaglandin F2β
    • Prostaglandin F2β Lipid Maps MS Standard
    • CBiol_001989
    • CTK1C2089
    • KBio2_000211
    • KBio2_002779
    • KBio2_005347
    • KBio3_000421
    • KBio3_000422
    • KBioGR_000211
    • KBioSS_000211
    • Prostaglandin F(2a)
    • Prostaglandin F2beta
    • PGF2beta
    • Prostaglandin F2b
    • 9beta,11alpha-Prostaglandin F2
    • PGF2b
    • Prostaglandin F2-beta
    • 9beta,11alpha-PGF2a
    • 9beta,11alpha-PGF2alpha
    • (Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
    • Prostaglandin F2
    • A
    • 5-Heptenoic acid, 7-[3,5-dihydroxy-2(3-hydroxy-1-octenyl)cyclopentyl]-, stereoisomer
    • PGF
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9-beta,11-alpha,13E,15S)-
    • SCHEMBL3364356
    • SR-01000946478-1
    • 7-[3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoate
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9.beta.,11.alpha.,13E,15S)-
    • NCGC00161292-01
    • 9R,11R,15S-trihydroxy-5Z,13E-prostadienoic acid
    • Prostaglandin F2??
    • 9b,11a-PGF2
    • HMS1791K15
    • (5Z,13E)-9,11,15-trihydroxy-prosta-5,13-dien-1-oate
    • Prostaglandin F(sub 2-beta)
    • IDI1_033963
    • HMS3402K15
    • HMS3648B14
    • BML1-G05
    • 4510-16-1
    • 7-[3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-Heptenoic acid stereoisomer
    • PGF(sub 2-beta)
    • 9b,11a PROSTAGLANDIN F2
    • NCGC00161292-02
    • Prostaglandin F2 beta
    • Q27103967
    • DTXSID40859478
    • Prostaglandin F2.beta.
    • NCGC00161292-04
    • HMS1989K15
    • PDSP1_000079
    • NCGC00161292-03
    • PGF2-beta
    • C02314
    • SR-01000946478
    • AKOS040755380
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-, stereoisomer
    • BSPBio_001493
    • HMS1361K15
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-,(5Z,9beta,11alpha,13E,15S)-
    • CHEMBL1894513
    • 9beta-PGF2alpha
    • (5Z,13E)-9,11,15-trihydroxy-prosta-5,13-dien-1-oic acid
    • CHEBI:28922
    • 7-[3a,5b-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoic acid
    • 9 beta ,11 alpha -Prostaglandin F2
    • (5Z,13E,15S)-9beta,11alpha,15-trihydroxyprosta-5,13-dien-1-oic acid
    • Prostaglandin F2beta Lipid Maps(R) MS Standard
    • BENZOXONIUMCHLORIDE
    • 7-[3a,5b-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoate
    • LMFA03010025
    • DB-215039
    • 9beta, 11alpha-PROSTAGLANDIN F2
    • (5Z,9beta,11alpha,13e,15s)-9,11,15-trihydroxy-prosta-5,13-dien-1-oic acid
    • 9β,11α-Prostaglandin F2
    • MDL: MFCD00135235
    • Inchi: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1
    • Chiave InChI: PXGPLTODNUVGFL-JZFBHDEDSA-N
    • Sorrisi: O[C@@H]1C[C@H]([C@H](/C=C/[C@H](CCCCC)O)[C@H]1C/C=C\CCCC(=O)O)O

Proprietà calcolate

  • Massa esatta: 354.24062418g/mol
  • Massa monoisotopica: 354.24062418g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 12
  • Complessità: 432
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 98

Proprietà sperimentali

  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 531.0±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 289.0±26.6 °C
  • LogP: 4.39
  • Pressione di vapore: 0.0±3.2 mmHg at 25°C

9β,11α-Prostaglandin F2 Informazioni sulla sicurezza

9β,11α-Prostaglandin F2 Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P838670-1mg
9β,11α-Prostaglandin F2
4510-16-1
1mg
$110.00 2023-05-17
TRC
P838670-2.5mg
9β,11α-Prostaglandin F2
4510-16-1
2.5mg
$207.00 2023-05-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65424-1mg
Prostaglandin F2β
4510-16-1 98%
1mg
¥944.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65424-5mg
Prostaglandin F2β
4510-16-1 98%
5mg
¥4108.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65424-10mg
Prostaglandin F2β
4510-16-1 98%
10mg
¥7293.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65426-100ug
Prostaglandin F2β MaxSpec? Standard
4510-16-1 98%
100ug
¥1481.00 2023-09-08
Cooke Chemical
LN3388649-100ug
ProstaglandinF2βMaxSpec?Standard
4510-16-1 ≥98%
100ug
RMB 1372.00 2023-09-07
Cooke Chemical
LN3757149-1mg
ProstaglandinF2β
4510-16-1 ≥98%
1mg
RMB 876.00 2025-02-21
Cooke Chemical
LN3757149-5mg
ProstaglandinF2β
4510-16-1 ≥98%
5mg
RMB 3552.00 2025-02-21
Cooke Chemical
LN3757149-10mg
ProstaglandinF2β
4510-16-1 ≥98%
10mg
RMB 6304.00 2025-02-21

9β,11α-Prostaglandin F2 Letteratura correlata

Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.